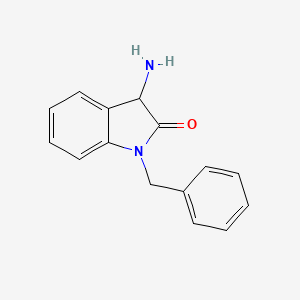

![molecular formula C11H14BrClN2S B3033553 2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide CAS No. 1052548-16-9](/img/structure/B3033553.png)

2-{[(4-Chlorophenyl)methyl]sulfanyl}-1,4,5,6-tetrahydropyrimidine hydrobromide

Übersicht

Beschreibung

2-(4-Chlorophenyl)methylsulfanyl-1,4,5,6-tetrahydropyrimidine hydrobromide (2-CPMTH) is an organic compound with a wide range of applications in both scientific research and laboratory experiments. It is a bromide salt of the parent compound 2-(4-chlorophenyl)methylsulfanyl-1,4,5,6-tetrahydropyrimidine (2-CPMT), which is a heterocyclic compound with a sulfur-containing ring structure. 2-CPMTH is a relatively new compound, having only been discovered in the early 2000s. Since then, it has been studied extensively and has been used in a variety of scientific research applications, as well as in laboratory experiments.

Wissenschaftliche Forschungsanwendungen

Antifilarial Activity

2-Sulfanyl-6-methyl-1,4-dihydropyrimidines, a class to which the compound belongs, have been synthesized and evaluated for their antifilarial activity against adult parasites of the human lymphatic filarial parasite Brugia malayi. One compound from this series demonstrated promising antifilarial activity (Singh et al., 2008).

Structural Insights and Inhibitory Potential

Structural characterization of similar 2,4-disubstituted dihydropyrimidine derivatives revealed their crystallization in centrosymmetric space groups and an L-shaped conformation. The crystal packing of these compounds was analyzed, and molecular docking simulation assessed their inhibitory potential against the human dihydrofolate reductase (DHFR) enzyme (Al-Wahaibi et al., 2021).

Antitumor and Antibacterial Agents

2-Amino-4-oxo-5-[(substituted phenyl)sulfanyl]pyrrolo[2,3-d]pyrimidines, a similar group of compounds, were synthesized as potential inhibitors of thymidylate synthase (TS) for use as antitumor and/or antibacterial agents. These compounds were evaluated against human and various microbial thymidylate synthases and dihydrofolate reductases (Gangjee et al., 1996).

Antimicrobial Activities

Synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamide and their derivatives exhibited significant inhibition on bacterial and fungal growth compared to standard drugs, highlighting their potential as antimicrobial agents (Akbari et al., 2008).

Cytotoxic Activity

New 4-thiopyrimidine derivatives obtained from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate were synthesized and characterized. Their cytotoxicity against various human cell lines was examined, providing insights into the impact of different substituents at the pyrimidine ring on cytotoxic activity (Stolarczyk et al., 2018).

Spectroscopic Analysis

Spectroscopic analysis of a related compound, 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile, was conducted using FT-IR and FT-Raman techniques. The study provided insights into the equilibrium geometry, vibrational wave numbers, and potential anti-diabetic activity through molecular docking results (Alzoman et al., 2015).

Potential as Calcium Channel Blockers

The structures of two 1,4-dihydropyrimidines with a carbamoyl substitution exhibited structural features of 1,4-dihydropyridine calcium channel blockers, suggesting their potential in mimicking these clinically significant compounds (Ravikumar & Sridhar, 2005).

Wirkmechanismus

Mode of Action

Based on its structural similarity to other compounds, it may interact with its targets through mechanisms such as free radical bromination, nucleophilic substitution, or oxidation .

Biochemical Pathways

Compounds with similar structures have been known to influence various biochemical pathways, including those involved in inflammation and pain perception .

Pharmacokinetics

In silico ADME and physicochemical properties of similar compounds have been calculated using software like swissADME

Result of Action

Similar compounds have shown analgesic activity and inhibitory activity against cox-2 .

Eigenschaften

IUPAC Name |

2-[(4-chlorophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine;hydrobromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2S.BrH/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11;/h2-5H,1,6-8H2,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRBLCNIHXXSROL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=NC1)SCC2=CC=C(C=C2)Cl.Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

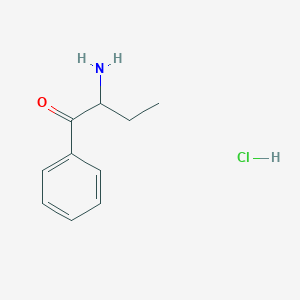

![(E)-2-(4-chlorophenyl)sulfonyl-3-[(6-methoxypyridin-3-yl)amino]prop-2-enenitrile](/img/structure/B3033470.png)

![4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]-1-[[3-(trifluoromethyl)phenyl]methyl]piperidine](/img/structure/B3033472.png)

![3-{[(3-Chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]methyl}-1-methylpyridinium iodide](/img/structure/B3033474.png)

![2-[3-(Cyclopentyloxy)-4-methoxyphenyl]-4-methoxy-4-oxo-1-butanaminium chloride](/img/structure/B3033477.png)

![1-(2-Chlorophenyl)-4-[(dimethylamino)sulfonyl]hexahydropyrazin-1-ium chloride](/img/structure/B3033478.png)

![2-{[(6-Chloroimidazo[1,2-a]pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B3033479.png)

![7-Amino-2-(methoxymethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B3033483.png)

![7-amino-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B3033484.png)

![2-chloro-1-(3,4-dihydropyrimido[1,2-a]benzimidazol-1(2H)-yl)ethanone](/img/structure/B3033485.png)

![1-[(2,5-dimethylphenyl)methyl]-4-(3-naphthalen-1-yl-1H-pyrazol-5-yl)piperidine](/img/structure/B3033491.png)

![2',3',5',6'-tetrahydro-1H-spiro[quinazoline-2,4'-thiopyran]-4(3H)-one](/img/structure/B3033492.png)

![1-[(4-bromophenyl)methyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine](/img/structure/B3033493.png)